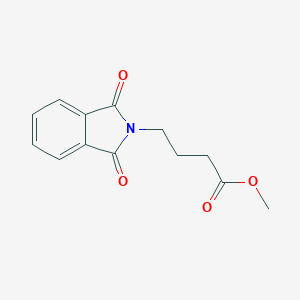

Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate

Description

Properties

IUPAC Name |

methyl 4-(1,3-dioxoisoindol-2-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSPVJYILSEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307558 |

Source

|

| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39739-03-2 |

Source

|

| Record name | NSC192722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the precise understanding of molecular properties is paramount. This guide provides a comprehensive technical overview of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key building block in contemporary pharmaceutical research. This molecule, while seemingly a simple derivative, holds a significant position as a precursor and linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its phthalimide moiety serves as a crucial E3 ligase binder, making its physicochemical characteristics of profound interest to those designing next-generation therapeutics. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies used to determine them, ensuring a robust and applicable understanding for the discerning researcher.

Molecular Identity and Structure

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a chemical compound that integrates a phthalimide group with a methyl butanoate chain. The phthalimide group is a bicyclic aromatic structure, while the methyl butanoate provides a flexible aliphatic chain with a terminal ester group.

dot digraph "Methyl_4-(1,3-dioxoisoindolin-2-yl)butanoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; O1 [label="O", pos="-1.8,-1.1!"]; C2 [label="C", pos="1.2,-0.5!"]; O2 [label="O", pos="1.8,-1.1!"]; C3 [label="C", pos="-0.8,1.0!"]; C4 [label="C", pos="0.8,1.0!"]; C5 [label="C", pos="-1.5,2.0!"]; C6 [label="C", pos="-0.8,3.0!"]; C7 [label="C", pos="0.8,3.0!"]; C8 [label="C", pos="1.5,2.0!"];

C9 [label="C", pos="0,-1.5!"]; H9a [label="H", pos="-0.5,-2.0!"]; H9b [label="H", pos="0.5,-2.0!"]; C10 [label="C", pos="0,-3.0!"]; H10a [label="H", pos="-0.5,-3.5!"]; H10b [label="H", pos="0.5,-3.5!"]; C11 [label="C", pos="0,-4.5!"]; H11a [label="H", pos="-0.5,-5.0!"]; H11b [label="H", pos="0.5,-5.0!"]; C12 [label="C", pos="0,-6.0!"]; O3 [label="O", pos="-0.8,-6.8!"]; O4 [label="O", pos="1.0,-6.0!"]; C13 [label="C", pos="2.0,-6.5!"]; H13a [label="H", pos="2.5,-6.0!"]; H13b [label="H", pos="2.5,-7.0!"]; H13c [label="H", pos="1.8,-7.2!"];

// Bonds N1 -- C1; C1 -- O1 [style=double]; N1 -- C2; C2 -- O2 [style=double]; N1 -- C9; C1 -- C3; C2 -- C4; C3 -- C4; C3 -- C5; C4 -- C8; C5 -- C6; C6 -- C7; C7 -- C8;

C9 -- H9a; C9 -- H9b; C9 -- C10; C10 -- H10a; C10 -- H10b; C10 -- C11; C11 -- H11a; C11 -- H11b; C11 -- C12; C12 -- O3 [style=double]; C12 -- O4; O4 -- C13; C13 -- H13a; C13 -- H13b; C13 -- H13c; } Caption: Chemical structure of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate |

| CAS Number | 39739-03-2 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| InChI | InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |

| InChIKey | XZGSPVJYILSEIY-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCN1C(=O)c2ccccc2C1=O |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate are summarized below.

Table 2: Physical Properties of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate

| Property | Value | Source/Comment |

| Appearance | White to yellow solid | [1] |

| Melting Point | 87-88.5 °C | [2] |

| Boiling Point | 387.6 ± 35.0 °C (Predicted) | [3] |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [4] |

Expert Insights:

-

The solid nature and relatively high melting point of this compound are characteristic of the planar and rigid phthalimide group, which promotes efficient crystal packing.

-

The poor aqueous solubility is expected due to the predominantly nonpolar aromatic phthalimide ring and the aliphatic chain. The ester group offers some polarity, but not enough to overcome the hydrophobic nature of the rest of the molecule. For biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO.

Chemical Properties and Reactivity

The chemical behavior of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is dictated by its two primary functional groups: the phthalimide and the methyl ester.

3.1. Phthalimide Group Reactivity:

The phthalimide group is a derivative of phthalic acid and ammonia. The nitrogen atom is bonded to two carbonyl carbons, which significantly influences its reactivity.

-

Hydrolysis: The imide bonds are susceptible to hydrolysis under both acidic and basic conditions to yield phthalic acid and 4-aminobutanoic acid methyl ester. Basic hydrolysis is generally faster. The kinetics of hydrolysis of N-substituted phthalimides have been studied, showing a dependence on pH and the nature of the substituent.[5][6]

-

Gabriel Synthesis: The phthalimide group is a cornerstone of the Gabriel synthesis of primary amines.[7] In the context of this molecule, the N-C bond was formed via a nucleophilic substitution reaction, a key step in its synthesis (see Section 4).

3.2. Methyl Ester Group Reactivity:

The methyl ester is a classic carboxylic acid derivative and undergoes reactions typical of this functional group.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, under acidic or basic conditions.

-

Transesterification: The methyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

-

Aminolysis: Reaction with amines will lead to the corresponding amides. This reactivity is particularly relevant in the synthesis of PROTACs, where the ester can be converted to an amide to link to a warhead targeting a protein of interest.

3.3. Application in PROTACs:

The primary utility of this molecule in modern drug discovery is as a building block for PROTACs. The phthalimide moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8] By incorporating this molecule into a larger structure, researchers can create heterobifunctional molecules that bring a target protein into proximity with the E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The butanoate chain acts as a flexible linker, and the terminal methyl ester provides a handle for further chemical modification.[4][6]

Synthesis and Experimental Protocols

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is typically synthesized via a nucleophilic substitution reaction, a variation of the Gabriel synthesis.

4.1. General Synthetic Approach:

The most common route involves the N-alkylation of potassium phthalimide with a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate). The phthalimide anion acts as a nucleophile, displacing the halide to form the C-N bond.

4.2. Detailed Experimental Protocol (Representative):

This protocol is based on established procedures for the synthesis of N-alkylphthalimides.[7][9]

-

Reaction Setup: To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl 4-bromobutanoate (1.0-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

Justification of Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.

-

Work-up: Pouring the reaction mixture into water causes the product, which is poorly water-soluble, to precipitate, allowing for its easy separation from the water-soluble DMF and inorganic salts.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes residual impurities.

Spectroscopic Characterization

5.1. ¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The four protons on the phthalimide ring will appear as two multiplets in the aromatic region, typically between δ 7.7 and 7.9 ppm.

-

Methylene Protons (N-CH₂): The two protons on the carbon adjacent to the nitrogen will be a triplet at approximately δ 3.7 ppm.

-

Methylene Protons (-CH₂-): The two protons of the central methylene group of the butanoate chain will be a multiplet (likely a quintet) around δ 2.1 ppm.

-

Methylene Protons (-CH₂-CO): The two protons adjacent to the carbonyl group will be a triplet at approximately δ 2.4 ppm.

-

Methyl Protons (O-CH₃): The three protons of the methyl ester will be a singlet at around δ 3.6 ppm.

5.2. ¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons (Imide): The two equivalent carbonyl carbons of the phthalimide will appear around δ 168 ppm.

-

Carbonyl Carbon (Ester): The ester carbonyl carbon will be found at approximately δ 173 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 123-134 ppm.

-

Aliphatic Carbons: The methylene carbons of the butanoate chain will appear between δ 20 and 40 ppm. The methyl carbon of the ester will be around δ 51 ppm.

5.3. Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretching (Imide): Strong, characteristic absorptions around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).

-

C=O Stretching (Ester): A strong absorption band around 1735 cm⁻¹.

-

C-N Stretching: A band in the 1300-1400 cm⁻¹ region.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

5.4. Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 247.25) should be observable, especially with soft ionization techniques like electrospray ionization (ESI).

-

Fragmentation: Common fragmentation patterns for N-substituted phthalimides include the loss of CO and the cleavage of the N-alkyl bond.[6] The ester group may undergo fragmentation via loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Safety and Handling

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate should be handled with the care appropriate for a laboratory chemical.

-

Hazards: It is classified as acutely toxic if swallowed (H302).[1]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a valuable synthetic intermediate with well-defined physical and chemical properties. Its significance is particularly pronounced in the field of targeted protein degradation, where its phthalimide moiety serves as a reliable anchor for the E3 ligase Cereblon. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the design and synthesis of novel therapeutics. The methodologies and insights provided herein are intended to empower researchers to confidently utilize this versatile building block in their scientific endeavors.

References

-

Khan, M. N. (2001). The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. International Journal of Chemical Kinetics, 33(5), 299-307. Available at: [Link]

-

Liang, X. R., Guo, Z. L., & Yu, C. M. (2014). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 42(9), 1338-1343. Available at: [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

-

Foley, C. A., et al. (2021). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 64(20), 15065-15085. Available at: [Link]

-

Jin, X., & Zhang, L. (2022). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 20(27), 5364-5368. Available at: [Link]

-

Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2786. Available at: [Link]

-

Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Tetrahedron Letters, 38(27), 4943-4946. Available at: [Link]

-

Pearson Education. (n.d.). Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained. Available at: [Link]

-

ChemBK. (n.d.). (E)-methyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enoate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate from Phthalic Anhydride

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key intermediate in advanced medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from phthalic anhydride and 4-aminobutanoic acid (GABA). This document delves into the mechanistic underpinnings of each synthetic step, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and high-yield outcome. Designed for researchers, chemists, and drug development professionals, this guide integrates practical laboratory instructions with the essential theoretical framework, ensuring both reproducibility and a deep understanding of the chemical transformations involved. The significance of the target molecule is underscored by its application as a versatile building block, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs), a frontier technology in targeted protein degradation.[1]

Strategic Overview of the Synthesis

The conversion of phthalic anhydride to Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is efficiently achieved through a two-stage synthetic sequence. This strategy leverages well-established and reliable chemical transformations known for their high yields and operational simplicity.

-

Stage 1: N-Phthaloylation of 4-Aminobutanoic Acid. This initial step involves the condensation of phthalic anhydride with the primary amine of 4-aminobutanoic acid (GABA). This reaction, analogous to the Gabriel synthesis of primary amines, forms the stable phthalimide ring structure, yielding the carboxylic acid intermediate, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[2][3]

-

Stage 2: Fischer Esterification. The carboxyl group of the intermediate is then esterified using methanol under acidic catalysis. This classic Fischer esterification reaction converts the carboxylic acid to its corresponding methyl ester, affording the final target molecule.[4][5]

The entire workflow is designed to be logical, scalable, and grounded in fundamental principles of organic chemistry.

Stage 1: Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid

Principle and Mechanism

The formation of the phthalimide ring is a robust condensation reaction. The process is initiated by the nucleophilic attack of the primary amine of GABA on one of the carbonyl carbons of phthalic anhydride. This ring-opening step forms a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via nucleophilic acyl substitution, where the newly formed amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the highly stable five-membered imide ring.[6][7] This method is a cornerstone for the N-protection of amino acids in organic synthesis.[1]

Experimental Protocol: Thermal Condensation

This protocol is adapted from a well-established method for the N-phthaloylation of amino acids via solvent-free fusion, which is noted for its efficiency and high yield.[1][3]

Materials and Reagents:

-

Phthalic Anhydride (C₈H₄O₃): 1.05 eq.

-

4-Aminobutanoic Acid (GABA, C₄H₉NO₂): 1.00 eq.

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.05 eq.) and 4-aminobutanoic acid (1.00 eq.).

-

Thermal Reaction: Immerse the flask in a preheated oil bath at 150-160 °C.

-

Melt and Stir: The solids will melt to form a clear, viscous liquid. Stir the reaction mixture vigorously at this temperature for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Cooling and Solidification: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. The molten mixture will solidify upon cooling.

-

Purification by Recrystallization:

-

Add a minimal amount of a hot ethanol/water mixture (e.g., 7:3 v/v) to the flask to dissolve the crude solid.

-

Heat the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water.

-

-

Drying: Dry the purified white, crystalline product in a vacuum oven to a constant weight.

Validation and Expected Outcome

This procedure typically affords the product, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, as a white crystalline solid.

| Parameter | Expected Value | Source |

| Yield | >80% | [1] |

| Appearance | White Crystalline Solid | [1] |

| CAS Number | 3130-75-4 | |

| Molecular Weight | 233.22 g/mol |

Characterization should be performed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm the structure and purity of the intermediate.

Stage 2: Synthesis of Methyl 4-(1,3-Dioxoisoindolin-2-yl)butanoate

Principle and Mechanism: Fischer Esterification

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] The mechanism involves several reversible steps. Initially, the acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used as the solvent.[5]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a standard and reliable method for the synthesis of methyl esters from carboxylic acids.[2]

Materials and Reagents:

-

4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: 1.00 eq.

-

Methanol (Anhydrous): Large excess (used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄): Catalytic amount (e.g., 0.1 eq.)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.00 eq.) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up - Quenching and Neutralization:

-

Allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. (Caution: CO₂ evolution). Repeat until effervescence ceases.

-

Wash the organic layer with deionized water, followed by a wash with brine.

-

-

Drying and Solvent Removal:

-

Dry the isolated organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure to yield the crude product.

-

-

Purification (if necessary): The resulting product is often of high purity. If further purification is required, it can be achieved by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography.

Validation and Final Product Characterization

The final product, Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, is expected to be a white to yellow solid.[8]

| Parameter | Expected Value | Source |

| Yield | >90% (typical for Fischer Esterification) | [2] |

| Appearance | White to Yellow Solid | [8] |

| CAS Number | 39739-03-2 | |

| Molecular Weight | 247.25 g/mol | |

| Purity | >95% | [8] |

Final product confirmation should be rigorously performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to verify the molecular structure and assess purity.

References

- Indian Journal of Experimental Biology. (1989). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative.

- Benchchem. Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

-

Raza, A., et al. (2009). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2002. Available from: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

-

Wikipedia. Gabriel synthesis. Available from: [Link]

- Química Organica.org. Amino Acid Synthesis - Gabriel.

- Unacademy. Gabriel Phthalimide Synthesis Mechanism.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available from: [Link]

-

Abdel-Aziz, H. A., et al. (2014). 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o291–o292. Available from: [Link]

-

Quora. What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Available from: [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available from: [Link]

-

YouTube. (2024). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. Available from: [Link]

Sources

- 1. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methyl-sulfan-yl)butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS No. 39739-03-2)

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 39739-03-2. The document elucidates its chemical structure, systematic IUPAC nomenclature, and key physicochemical properties.[1][2][3] This guide is intended to serve as a foundational resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its molecular characteristics and potential as a versatile building block.

Chemical Identity and Nomenclature

The compound registered under CAS number 39739-03-2 is an organic molecule featuring a phthalimide group linked to a methyl butanoate chain.[1][4] This bifunctional nature underpins its utility in chemical synthesis.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate .[5]

Synonyms

In literature and commercial listings, this compound may be referred to by several synonyms, including:

-

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate[1]

-

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid methyl ester[1][3]

Chemical Formula and Molecular Weight

Molecular Structure and Representation

The molecular architecture of methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is characterized by a planar isoindoline-1,3-dione (phthalimide) moiety connected via a nitrogen atom to a flexible four-carbon ester chain.

2D Chemical Structure

Caption: 2D structure of methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Structural Identifiers

For unambiguous identification in databases and computational models, the following structural identifiers are provided:

| Identifier | Value |

| SMILES | COC(=O)CCCN1C(=O)c2ccccc2C1=O[1] |

| InChI | InChI=1S/C13H13NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |

| InChIKey | XZGSPVJYILSEIY-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Value/Description | Source |

| Physical State | Colorless to pale yellow liquid or solid, depending on purity. | [1] |

| Solubility | Likely soluble in organic solvents; limited solubility in water. | [1] |

| Storage | Store in a dry, sealed container at room temperature. | [8] |

| Purity | Commercially available in various purities, commonly ≥95%. | [7] |

The presence of the ester and imide functional groups dictates its chemical reactivity.[1] The phthalimide group is a well-known protecting group for primary amines, and the ester moiety is susceptible to hydrolysis and can participate in transesterification reactions. The dioxo groups on the isoindole ring suggest potential for nucleophilic addition reactions.[1]

Synthetic and Research Applications

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a valuable intermediate in organic synthesis.[1][5] Its structure makes it a suitable building block for the synthesis of more complex molecules, particularly in the pharmaceutical field.[1][5] The phthalimide group can be deprotected under specific conditions (e.g., using hydrazine) to reveal a primary amine, which can then be used for further functionalization. This makes the compound a useful reagent for introducing a protected amino-butanoate chain into a target molecule.

General Experimental Workflow: Amine Deprotection

The following represents a generalized workflow for the deprotection of the phthalimide group, a common synthetic transformation involving this class of compounds.

Caption: Generalized workflow for phthalimide deprotection.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed when handling methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260, P271, P280, P301+P330+P331, P304+P340, P305+P351+P338.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate. PubChem. [Link]

Sources

- 1. CAS 39739-03-2: methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindo… [cymitquimica.com]

- 2. 39739-03-2 | MFCD00686913 | Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate [aaronchem.com]

- 3. echemi.com [echemi.com]

- 4. CAS Number List_3_Page355_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 39739-03-2 | Methyl4-(1,3-dioxoisoindolin-2-yl)butanoate - Moldb [moldb.com]

- 7. Imides | CymitQuimica [cymitquimica.com]

- 8. 39739-03-2|Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate

Introduction

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a derivative of phthalimide, represents a class of compounds with significant interest in medicinal chemistry and materials science. The phthalimide group is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The structural rigidity and electron-withdrawing nature of the phthalimide ring system contribute to favorable pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of the spectral characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and elucidation of their roles in various chemical and biological processes. This guide provides a comprehensive overview of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Molecular Structure and Key Features

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate possesses a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol .[2][3] The molecule consists of a central phthalimide group connected to a methyl butanoate chain via a nitrogen atom. This structure gives rise to distinct spectral signatures that are invaluable for its characterization.

Caption: Molecular structure of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental execution. The following protocols outline the standard procedures for obtaining NMR, IR, and Mass Spectra for a solid organic compound like Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Acquisition Workflow

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: A sample of approximately 5-10 mg of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard proton experiment is run with a 45° pulse angle and a relaxation delay of 1 second. Typically, 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is performed with a 30° pulse angle and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

FT-IR (KBr Pellet) Workflow

Caption: Workflow for FT-IR data acquisition (KBr pellet method).

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of air is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the methyl butanoate chain.

-

Aromatic Region (δ 7.7-7.9 ppm): The four protons on the benzene ring of the phthalimide moiety are expected to appear as a complex multiplet in this region.

-

Alkyl Chain:

-

-N-CH₂- (δ ~3.7 ppm): The two protons attached to the nitrogen atom are expected to appear as a triplet.

-

-CH₂-CH₂-CO- (δ ~2.4 ppm): The two protons adjacent to the carbonyl group of the ester are expected to appear as a triplet.

-

-N-CH₂-CH₂- (δ ~2.0 ppm): The two protons in the middle of the alkyl chain are expected to appear as a multiplet (quintet).

-

-

Methyl Ester (-OCH₃) (δ ~3.6 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbons (δ ~168 ppm and ~173 ppm): Two distinct signals are expected for the carbonyl carbons: one for the two equivalent imide carbonyls of the phthalimide group and another for the ester carbonyl.

-

Aromatic Carbons (δ ~123-134 ppm): The carbons of the benzene ring will resonate in this region.

-

Alkyl Chain Carbons:

-

-N-CH₂- (δ ~37 ppm)

-

-CH₂- (δ ~25 ppm)

-

-CH₂-CO- (δ ~31 ppm)

-

-

Methyl Ester Carbon (-OCH₃) (δ ~51 ppm)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretching (Imide): A strong absorption band around 1770-1710 cm⁻¹ is characteristic of the carbonyl groups of the phthalimide.

-

C=O Stretching (Ester): A strong absorption band around 1735 cm⁻¹ is expected for the ester carbonyl group.

-

C-N Stretching: This will likely appear in the fingerprint region.

-

Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Absorption bands just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 247, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 216.

-

Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z = 188.

-

Cleavage of the alkyl chain, leading to various smaller fragments.

-

A prominent peak at m/z = 147 corresponding to the phthalimide cation.

-

Summary of Key Spectral Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | Aromatic Protons | δ 7.7-7.9 ppm | Phthalimide-H |

| Methylene Protons | δ ~3.7 ppm | -N-CH₂- | |

| Methylene Protons | δ ~2.4 ppm | -CH₂-CO- | |

| Methylene Protons | δ ~2.0 ppm | -N-CH₂-CH₂- | |

| Methyl Protons | δ ~3.6 ppm | -OCH₃ | |

| ¹³C NMR | Carbonyl Carbons | δ ~168, ~173 ppm | Imide C=O, Ester C=O |

| Aromatic Carbons | δ ~123-134 ppm | Phthalimide-C | |

| Methylene Carbon | δ ~37 ppm | -N-CH₂- | |

| Methylene Carbon | δ ~25 ppm | -N-CH₂-CH₂- | |

| Methylene Carbon | δ ~31 ppm | -CH₂-CO- | |

| Methyl Carbon | δ ~51 ppm | -OCH₃ | |

| IR | C=O Stretching | ~1770-1710 cm⁻¹ | Imide C=O |

| C=O Stretching | ~1735 cm⁻¹ | Ester C=O | |

| Aromatic C-H | >3000 cm⁻¹ | Phthalimide C-H | |

| Aliphatic C-H | <3000 cm⁻¹ | Alkyl C-H | |

| MS | Molecular Ion | m/z = 247 | [M]⁺ |

| Fragment Ion | m/z = 147 | Phthalimide cation |

Conclusion

The spectral analysis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate by NMR, IR, and Mass Spectrometry provides a detailed fingerprint of its molecular structure. The predicted spectral data, based on its chemical structure and comparison with related compounds, offers a robust framework for its identification and characterization in various research and development settings. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the spectral data of this important phthalimide derivative.

References

-

MDPI. (2023). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

Sources

Solubility profile of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate in common lab solvents.

Technical Guide: Solubility Profile of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate

An In-depth Analysis for Drug Development and Research Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a key intermediate in medicinal chemistry, particularly in the synthesis of GABA analogues.[1][2] Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation development. This document outlines its core physicochemical properties, provides a predicted solubility profile based on molecular structure, and details a robust experimental protocol for empirical determination. The methodologies are presented with a rationale grounded in chemical principles and aligned with Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3][4]

Introduction to Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS No. 39739-03-2) is an N-substituted phthalimide derivative.[5] Structurally, it serves as a protected form of gamma-aminobutyric acid (GABA), where the primary amine is masked by the phthalimide group. This protection strategy is a cornerstone of the Gabriel synthesis, allowing for controlled reactions at the carboxylic acid end of the GABA moiety.[6] Its utility as a precursor for pharmacologically active molecules makes a thorough understanding of its physical and chemical behavior, especially its solubility, indispensable for process chemists and formulation scientists.

The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts reaction kinetics, crystallization, purification efficiency, and bioavailability. This guide serves as a senior application scientist's perspective on characterizing the solubility of this compound in common laboratory solvents.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical properties. The key physicochemical characteristics of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate are summarized below.

| Property | Value | Source |

| CAS Number | 39739-03-2 | [7] |

| Molecular Formula | C₁₃H₁₃NO₄ | [5][8] |

| Molecular Weight | 247.25 g/mol | [7] |

| Physical Form | White to Yellow Solid | |

| Melting Point | 87-88.5 °C | [5] |

| InChI Key | XZGSPVJYILSEIY-UHFFFAOYSA-N | [7] |

Predicted Solubility Profile: A Structural Rationale

-

A large, nonpolar phthalimide group: This aromatic, bicyclic imide structure is hydrophobic.

-

A polar methyl ester and alkyl chain: The -(CH₂)₃COOCH₃ portion introduces polarity, with the ester group capable of acting as a hydrogen bond acceptor.

This dual nature suggests the compound will be most soluble in moderately polar to polar aprotic solvents that can effectively solvate both the aromatic ring and the polar ester. Its solubility is expected to be limited in highly nonpolar solvents (which cannot stabilize the polar end) and highly polar protic solvents like water (where the hydrophobic phthalimide group dominates).

-

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Ethyl Acetate, THF): Predicted High Solubility. These solvents can engage in dipole-dipole interactions with the ester and imide carbonyls, while their organic character can solvate the phthalimide ring system.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted Moderate Solubility. These alcohols can act as hydrogen bond donors to the carbonyl oxygens, but their ability to solvate the nonpolar phthalimide is less effective than aprotic solvents. Solubility is expected to decrease with increasing chain length of the alcohol (e.g., higher in methanol than in isopropanol).

-

Nonpolar Solvents (e.g., Hexane, Toluene): Predicted Low to Very Low Solubility. Hexane lacks any polarity to interact with the ester group. Toluene, being aromatic, may have slightly better interaction with the phthalimide ring, but overall solubility is expected to be poor.

-

Water: Predicted Very Low to Insoluble. The large, hydrophobic phthalimide moiety is the dominant feature, making the molecule poorly soluble in water despite the presence of the ester group.[8]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol describes a robust, semi-quantitative method for determining the solubility of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate. This method is designed to be self-validating and adheres to the principles of Good Laboratory Practice (GLP) for data integrity.[3][11]

Core Principle

The protocol is based on the equilibrium shake-flask method, a gold standard for solubility measurement.[10] A known mass of the solute is agitated in a known volume of solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute. For a semi-quantitative approach, visual observation of complete dissolution is used.

Materials and Equipment

-

Solute: Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (purity >95%)

-

Solvents: A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene).

-

Equipment: Analytical balance (±0.1 mg), calibrated pipettes/burettes, vortex mixer, thermostatically controlled shaker or water bath, 4 mL glass vials with screw caps, filtration apparatus (0.45 µm PTFE syringe filters).

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.

Step-by-Step Methodology

This procedure should be performed in a well-ventilated fume hood.

-

Preparation: Accurately weigh approximately 25 mg of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate into a clean, dry 4 mL glass vial.[12] Record the exact mass.

-

Initial Solvent Addition: Add 0.25 mL of the selected solvent to the vial. This creates an initial high concentration of 100 mg/mL.

-

Agitation and Equilibration: Cap the vial securely and vortex for 1-2 minutes. Place the vial in a shaker set to a constant temperature (e.g., 25 °C) for at least 1 hour to promote equilibrium. Causality: Vigorous agitation increases the surface area of the solid, accelerating the dissolution process to reach equilibrium faster.

-

Visual Assessment: After equilibration, visually inspect the vial.

-

If the solid is completely dissolved: The compound is soluble at ≥100 mg/mL. Record this result.

-

If solid remains: Proceed to the next step.

-

-

Stepwise Dilution: Sequentially add additional volumes of the solvent to the vial, vortexing for 1-2 minutes and allowing the sample to equilibrate after each addition, as detailed in the table below. Visually inspect for complete dissolution at each step.[13]

| Step | Solvent Added | Total Volume | Concentration if Dissolved |

| A | 0.25 mL | 0.50 mL | 50 mg/mL |

| B | 0.50 mL | 1.00 mL | 25 mg/mL |

| C | 1.50 mL | 2.50 mL | 10 mg/mL |

| D | 2.50 mL | 5.00 mL | 5 mg/mL |

-

Final Classification: If the solid does not dissolve after the final addition (total volume of 5.00 mL), the solubility is classified as <5 mg/mL. Trustworthiness: This stepwise approach provides a semi-quantitative range for solubility, which is often sufficient for process development and avoids the need for more complex quantitative analysis in initial screenings.

-

Data Recording: Meticulously record all masses, volumes, temperatures, and visual observations in a laboratory notebook.[3]

Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Sources

- 1. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5051448A - GABA esters and GABA analog esters - Google Patents [patents.google.com]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. safetyculture.com [safetyculture.com]

- 5. Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate | 39739-03-2 [amp.chemicalbook.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 39739-03-2: methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindo… [cymitquimica.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. proto.ufsc.br [proto.ufsc.br]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

Introduction: The Isoindoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Isoindoline Compounds

The isoindoline nucleus, a heterocyclic aromatic compound featuring a fused benzene and pyrrole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural isomers, particularly isoindolinone and isoindoline-1,3-dione (also known as phthalimide), form the foundation for a vast array of molecules with significant and diverse pharmacological effects.[3] From the historical notoriety of thalidomide to the modern therapeutic success of its immunomodulatory analogs and a wide range of investigational agents, the isoindoline framework has proven to be a versatile template for drug design.[2] This guide provides a detailed exploration of the multifaceted biological activities of isoindoline derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties, intended for researchers and professionals in drug development.

Anticancer Activity: Multifaceted Mechanisms Against Malignancy

Isoindoline derivatives have emerged as a significant class of anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines.[4] Their efficacy stems not from a single mechanism but from a complex interplay of actions that disrupt cancer cell proliferation, survival, and signaling.

Core Mechanisms of Antineoplastic Action

The anticancer effects of isoindoline compounds are often attributed to their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit crucial enzymes that cancer cells rely on for growth.[5][6]

-

Induction of Apoptosis: A primary mechanism is the induction of apoptosis. For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was shown to trigger both apoptosis and necrosis in Raji (Burkitt's lymphoma) cells.[7] This process is often verified through flow cytometry using Annexin V and propidium iodide (PI) staining, which distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7]

-

Enzyme Inhibition: Many derivatives function by targeting specific enzymes. Certain isoindolinones act as potent, nanomolar-range inhibitors of histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer.[8] Others have been found to inhibit carbonic anhydrase (hCA) I and II isozymes and tyrosine kinases, further disrupting cancer cell function.[6][9]

-

Cell Cycle Arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. This effect is often evaluated alongside cytotoxicity to build a complete picture of the compound's antiproliferative profile.[10]

Quantitative Anticancer Data

The cytotoxic potential of isoindoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Compound 7 (azide/silyl ether deriv.) | A549 (Lung Carcinoma) | 19.41[11] |

| Compound 11 (isoindolinone deriv.) | HepG2 (Liver Carcinoma) | 5.89[12] |

| Compound 5b (isoindolinone deriv.) | Various Cancer Lines | Potent (nanomolar range)[8] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL[5][7] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL[5][7] |

Experimental Protocol: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay is a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.[11]

Objective: To determine the IC₅₀ value of an isoindoline derivative.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, C6).[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test isoindoline compounds dissolved in DMSO.

-

BrdU labeling solution.

-

FixDenat solution.

-

Anti-BrdU-POD antibody.

-

Substrate solution (TMB).

-

Stop solution (e.g., 1M H₂SO₄).

-

96-well microplates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the isoindoline compounds (e.g., 5, 25, 50, 100 µM) and a positive control like 5-Fluorouracil (5-FU).[11] Add the compounds to the respective wells and incubate for 24-48 hours.

-

BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours. BrdU, a thymidine analog, will be incorporated into the DNA of proliferating cells.

-

Fixation and Denaturation: Remove the culture medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature to fix the cells and denature the DNA.

-

Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes. The antibody will bind to the incorporated BrdU.

-

Substrate Reaction: Wash the wells three times with PBS. Add 100 µL of the substrate solution and incubate until a color change is visible.

-

Measurement: Add 50 µL of stop solution and measure the absorbance (optical density) on a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Calculate the percentage of cell proliferation inhibition compared to the untreated control and determine the IC₅₀ value using dose-response curve analysis.

Caption: Simplified intrinsic pathway of apoptosis induced by isoindoline derivatives.

Neuroprotective Activity: Combating Oxidative Stress and Neurodegeneration

A growing body of evidence highlights the potential of isoindoline compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Their primary neuroprotective mechanisms involve mitigating oxidative stress and inhibiting enzymes that contribute to neuronal damage.

Core Mechanisms of Neuroprotection

-

Activation of the NRF2 Pathway: A key mechanism is the activation of the NRF2 transcription factor, a master regulator of the cellular antioxidant response.[13][14] Upon activation by isoindoline derivatives, NRF2 translocates to the nucleus and increases the expression of phase II antioxidative enzymes such as NQO-1 and GSTK1.[14][15] This cellular defense enhancement leads to a reduction in reactive oxygen species (ROS) and protein carbonyls, protecting neuronal cells from oxidative damage.[16]

-

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, a significant decrease in the neurotransmitter acetylcholine is a key pathological feature. Some isoindoline-1,3-dione hybrids have been designed as potent acetylcholinesterase (AChE) inhibitors.[17] By inhibiting AChE, these compounds increase acetylcholine levels in the brain. Some of these compounds were shown to interact with both the catalytic and peripheral anionic sites of the enzyme.[17]

Quantitative Neuroprotective Data

| Compound/Derivative | Assay | Result |

| Compounds 7a & 7f (para-fluoro substituted) | AChE Inhibition | IC₅₀ = 2.1 µM[17] |

| Isoindoline derivatives (3a-3c) | Neuroprotection vs. H₂O₂ | Increased SH-SY5Y cell viability[13][14] |

| Isoindoline derivatives (3a-3c) | Gene Expression | Increased NRF2, NQO-1, GSTK1 levels[13][14] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes how to assess the neuroprotective effect of isoindoline derivatives against oxidative stress in a neuronal-like cell line.[13][14]

Objective: To evaluate if a test compound can protect neuronal cells from H₂O₂-induced oxidative stress.

Materials:

-

SH-SY5Y human neuroblastoma cell line.

-

Cell culture medium (e.g., DMEM/F12).

-

Test isoindoline compounds dissolved in DMSO.

-

Hydrogen peroxide (H₂O₂) solution.

-

MTT or similar cell viability reagent.

-

96-well plates.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells and seed them into 96-well plates. Allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the isoindoline compounds for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) group.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ for a set duration (e.g., 1-2 hours) to induce oxidative damage. A control group should not be exposed to H₂O₂.

-

Cell Viability Assessment: Remove the H₂O₂-containing medium and add fresh medium containing a cell viability reagent like MTT.

-

Incubation: Incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: Read the absorbance on a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated, non-stressed control. A significant increase in viability in the compound-treated, H₂O₂-exposed group compared to the H₂O₂-only group indicates a neuroprotective effect.

Caption: Activation of the NRF2 antioxidant pathway by isoindoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The isoindoline scaffold is also present in compounds with significant antimicrobial properties, active against both bacteria and fungi.[18][19]

Spectrum and Mechanism

Derivatives have been synthesized and tested against a variety of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and fungi (Candida albicans).[9][18][20] While mechanisms can vary, some quinolone-isoindoline hybrids are known to function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[21] The presence of specific functional groups, such as a cyclohexanol group or halogenation, has been shown to enhance the antimicrobial potency and broaden the spectrum of activity.[9][10]

Quantitative Antimicrobial Data

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound/Derivative | Microorganism | MIC or Activity |

| Quinolone-isoindoline hybrid | S. aureus, E. coli, P. aeruginosa | <0.025 - 0.39 µg/mL[21] |

| Isoindolinone derivatives | B. subtilis, S. aureus, E. coli | 0.328 - 3.6 mg/mL[21] |

| Compound 7 (phthalimido-chalcone hybrid) | Broad Spectrum Bacteria | Potent activity[18] |

| Compound 4b (phthalimido-chalcone hybrid) | Fungi | Promising activity[18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to determine the MIC of an antimicrobial agent.

Objective: To find the lowest concentration of an isoindoline compound that inhibits the growth of a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test isoindoline compound stock solution in DMSO.

-

Sterile 96-well microplates.

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

-

Positive control antibiotic (e.g., Ciprofloxacin).[20]

-

Negative control (broth only) and vehicle control (broth + DMSO).

Methodology:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + DMSO vehicle).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Confirmation (Optional): A growth indicator like resazurin can be added to aid in visualizing viability.

Caption: Common synthetic route for N-substituted isoindoline-1,3-diones.[2]

Conclusion and Future Outlook

The isoindoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects. The versatility of its core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity. Future research will undoubtedly continue to uncover novel isoindoline-based compounds with unique mechanisms of action, further solidifying the importance of this heterocyclic system in the development of next-generation therapeutics for a wide range of human diseases.

References

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Journal of Receptors and Signal Transduction, 43(6), 123-132. [Link]

-

Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008). JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. [Link]

-

Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Center for Biotechnology Information. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 11953–11960. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Center for Biotechnology Information. [Link]

-

Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). Current Topics in Medicinal Chemistry, 17(2), 189-207. [Link]

-

A Review on Antibacterial Activity of Some Isoindole Derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). Polycyclic Aromatic Compounds, 42(4), 1435-1447. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (n.d.). ProQuest. [Link]

-

A review on biological activity and synthetic methods of isoindole nucleus. (2024). ResearchGate. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024). PubMed. [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2000). Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (2018). Journal of Saudi Chemical Society, 22(7), 864-875. [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry, 174, 19-31. [Link]

-

The chemistry of isoindole natural products. (n.d.). National Center for Biotechnology Information. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2025). ResearchGate. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Taylor & Francis Online. [Link]

Sources

- 1. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. tandfonline.com [tandfonline.com]

- 14. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 19. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

Molecular weight and formula of Methyl 4-(1,3-dioxoisoindolin-2-YL)butanoate.

An In-Depth Technical Guide to Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, a pivotal chemical intermediate in modern medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, outlines a robust, field-proven synthesis protocol, and describes the standard analytical methodologies for its structural confirmation and purity assessment. Furthermore, it explores the compound's primary application as a versatile building block, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Core Physicochemical Properties

Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is a phthalimide derivative that serves as a valuable building block in organic synthesis. The phthalimide group acts as a masked primary amine, a strategy widely employed in the synthesis of pharmaceuticals.[1] The compound's structure, featuring both a protected amine and a methyl ester functional group, makes it a bifunctional linker ideal for constructing more complex molecules.

Quantitative data and key identifiers for the compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₃NO₄ | [2][3][4][5] |

| Molecular Weight | 247.25 g/mol | [2][3][4][5][6] |

| CAS Number | 39739-03-2 | [2][3][4] |

| Appearance | White to yellow solid | [2][4] |

| Purity (Typical) | ≥95% | [4][7] |

| Storage Conditions | Sealed in a dry environment at room temperature | [4][8] |

| IUPAC Name | methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | [9][10] |

Synthesis Protocol: A Validated Approach

The synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate is most effectively achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method utilizes the phthalimide anion as a robust nucleophile to displace a halide from an alkyl chain, providing a clean and efficient route to the N-alkylated product.

Synthesis Principle

The reaction proceeds by N-alkylation of potassium phthalimide with methyl 4-bromobutanoate. Potassium phthalimide is preferred over phthalimide itself as it is a more potent nucleophile, and its salt form ensures the deprotonation of the phthalimide nitrogen is complete. Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.

Experimental Workflow

Caption: Synthesis workflow for Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

Step-by-Step Methodology

-

Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add potassium phthalimide (1.0 eq.) and anhydrous DMF. Stir the resulting suspension.

-

Addition of Electrophile: Add methyl 4-bromobutanoate (1.05 eq.) dropwise to the suspension at room temperature.

-

Causality: A slight excess of the alkyl bromide ensures the complete consumption of the more valuable potassium phthalimide. The addition is done dropwise to control any potential exotherm.

-

-

Reaction: Stir the mixture vigorously. The reaction can be run at room temperature for 12-24 hours or gently heated (e.g., 80 °C) for 2-4 hours to increase the rate.

-

Self-Validation: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting phthalimide spot is consumed.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve the DMF and inorganic salts.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

Caption: Standard analytical workflow for compound validation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be readily observed.

-

Expected Ionization: In positive ion mode, the expected molecular ions would be [M+H]⁺ at m/z ≈ 248.09 and/or the sodium adduct [M+Na]⁺ at m/z ≈ 270.07.

-

Trustworthiness: The observation of these ions with high mass accuracy (using a high-resolution mass spectrometer) provides strong evidence for the compound's elemental composition (C₁₃H₁₃NO₄).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: A multiplet integrating to 4H between δ 7.7-7.9 ppm, corresponding to the protons on the benzene ring of the phthalimide group.

-

Ester Methyl Protons: A singlet integrating to 3H around δ 3.6-3.7 ppm (–OCH₃).

-

Methylene Protons (α to N): A triplet integrating to 2H around δ 3.7-3.8 ppm (–N–CH₂–).

-

Methylene Protons (α to C=O): A triplet integrating to 2H around δ 2.3-2.4 ppm (–CH₂–C=O).

-